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An in-depth guide for researchers, scientists, and drug development professionals comparing

the clinical trial outcomes of the investigational antiepileptic drug, Carisbamate, across

different seizure types. This guide provides a comprehensive overview of efficacy and safety

data, detailed experimental protocols, and visualizations of its mechanism of action.

Carisbamate (also known as YKP509 and RWJ-333369) is an investigational drug that has

been studied for the treatment of various neurological conditions, primarily epilepsy.[1] It has

been evaluated in clinical trials for both partial-onset seizures and Lennox-Gastaut Syndrome

(LGS), a severe form of childhood-onset epilepsy.[1] This guide synthesizes the available

clinical trial data to provide a comparative overview of Carisbamate's performance.

Mechanism of Action
While the precise mechanism of action is not fully elucidated, Carisbamate is believed to exert

its anticonvulsant effects through the modulation of neuronal excitability.[2][3] The primary

mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for

the initiation and propagation of action potentials.[2][3] Carisbamate exhibits a state-

dependent blockade of these channels, preferentially binding to the inactivated state.[3]

Studies have shown that it inhibits the rat Nav1.2 isoform.[3]

Beyond its effect on VGSCs, Carisbamate also modulates other ion channels and

neurotransmitter systems. It has been found to block T-type voltage-gated calcium channels.[3]

Furthermore, research suggests that Carisbamate reduces glutamatergic transmission via a

presynaptic, action potential-dependent mechanism, without significantly altering GABAergic
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transmission.[2] This multifaceted mechanism of action likely contributes to its broad-spectrum

anticonvulsant activity observed in preclinical models.[3]

Carisbamate

Voltage-Gated
Sodium Channels (VGSCs)Inhibits

T-type Voltage-Gated
Calcium Channels

Blocks

Presynaptic Neuron
Acts on

Action Potential
Propagation

Mediates

Decreased Neuronal
Excitability

Contributes to

Reduced Glutamate
Release

Leads to
Results in

Drives
GABAergic Transmission

(Unaffected)

Click to download full resolution via product page

Proposed mechanism of action for Carisbamate.

Clinical Trials in Partial-Onset Seizures
Carisbamate has been evaluated as an adjunctive therapy for drug-resistant partial-onset

seizures in several randomized, double-blind, placebo-controlled trials. A Cochrane systematic

review analyzed data from four such trials (NCT00228969, NCT00740623, NCT00425282,

NCT00433667) involving a total of 2211 participants.[4]

Efficacy Outcomes
The primary efficacy endpoint in these trials was the percentage reduction in seizure frequency

and the responder rate, defined as the proportion of patients experiencing a 50% or greater

reduction in seizure frequency.
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Outcome Carisbamate Placebo
Risk Ratio
(95% CI)

Certainty of
Evidence

Responder Rate

(≥50% reduction

in seizure

frequency)

Higher Lower
1.36 (1.14 to

1.62)
Moderate

Seizure Freedom Higher Lower
2.43 (0.84 to

7.03)
Very Low

Table 1: Efficacy outcomes from a meta-analysis of four randomized controlled trials of
Carisbamate as adjunctive therapy for drug-resistant focal epilepsy.[4]

In a dose-ranging study (NCT00210522), Carisbamate at doses of 300 mg/day, 800 mg/day,

and 1600 mg/day was found to be effective in reducing the frequency of partial-onset seizures

compared to placebo.[5] The median percent reduction in seizure frequency was 24% for the

300 mg/day group, 21% for the 800 mg/day group, and 29% for the 1600 mg/day group,

compared to 6% for placebo.[5]

However, in another study (NCT00740623), adjunctive therapy with Carisbamate at doses of

800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from

placebo for the median percent reduction of partial-onset seizure frequency or responder rate.

[6]

Safety and Tolerability
The most common treatment-emergent adverse events reported in the pooled analysis of the

four trials were dizziness and somnolence.
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Adverse Event Carisbamate Placebo
Risk Ratio
(95% CI)

Certainty of
Evidence

Dizziness Higher Incidence Lower Incidence
2.06 (1.23 to

3.44)
Very Low

Somnolence Higher Incidence Lower Incidence
1.82 (1.28 to

2.58)
Low

Fatigue
No Significant

Difference

No Significant

Difference

1.11 (0.73 to

1.68)
-

Headache
No Significant

Difference

No Significant

Difference

1.13 (0.92 to

1.38)
-

Nausea
No Significant

Difference

No Significant

Difference

1.19 (0.81 to

1.75)
-

Any Adverse

Event

No Significant

Difference

No Significant

Difference

1.10 (0.93 to

1.30)
Low

Table 2: Common adverse events reported in a meta-analysis of four randomized controlled
trials of Carisbamate for drug-resistant focal epilepsy.[4]

More participants in the Carisbamate group withdrew from treatment for any reason (RR 1.32)

and due to adverse events (RR 1.80) compared to the placebo group, although the evidence

for these outcomes was of very low certainty.[4]

Clinical Trials in Lennox-Gastaut Syndrome (LGS)
Carisbamate has also been investigated for the treatment of seizures associated with LGS

and has received orphan drug designation from the FDA for this indication.[7]

Efficacy Outcomes
A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial

(NCT05219617) is currently underway to evaluate the efficacy and safety of two doses of

Carisbamate in patients with LGS aged 4-55.[7] The primary objective of this study is to
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evaluate the efficacy of Carisbamate as an adjunctive treatment in reducing the number of

drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]

While results from the ongoing Phase 3 trial are not yet available, information from an earlier

study suggests potential efficacy. One report indicated that patients taking 20 mg/kg of

Carisbamate daily experienced a 41.9% reduction in drop seizures.[9]

Safety and Tolerability
A Phase 1, open-label, pharmacokinetic dose-escalation study (NCT03731715) in adult and

pediatric patients with LGS found that Carisbamate was generally safe and well-tolerated.[10]

The most frequently reported treatment-emergent adverse events were related to the nervous

system and were mostly mild to moderate in severity.[10]

Experimental Protocols
Partial-Onset Seizure Trials (General Design)
The clinical trials for partial-onset seizures generally followed a similar design:
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General workflow for Carisbamate partial-onset seizure trials.

Participants: Adults and adolescents (typically ≥16 years) with drug-resistant partial-onset

seizures, on a stable regimen of 1 to 3 concomitant antiepileptic drugs.[6]

Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[3]

[5]

Phases:

Baseline Phase: An 8-week period to establish baseline seizure frequency.[3][5]
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Double-Blind Treatment Phase: A 12 to 14-week period where patients received either

Carisbamate at various fixed doses or a placebo.[3][5] This phase often included a

titration period followed by a maintenance period.[5]

Primary Endpoints:

Percentage reduction in partial-onset seizure frequency from baseline.[3][5]

Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[3]

Lennox-Gastaut Syndrome Phase 3 Trial (NCT05219617)
Participants: Children and adults aged 4 to 55 years with a documented history of LGS,

experiencing at least two drop seizures per week during the baseline period, and on a stable

regimen of 1 to 4 concomitant anti-seizure medications.[8][11]

Design: A randomized, double-blind, placebo-controlled study.[8]

Intervention: Carisbamate oral suspension administered twice daily as adjunctive therapy.

[12]

Primary Endpoint: To evaluate the efficacy of Carisbamate in reducing the number of drop

seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]

Secondary Endpoints: To evaluate the efficacy in reducing the total number of seizures, and

to assess the safety and tolerability of Carisbamate in the LGS population.[8]

Summary and Future Directions
The clinical trial data for Carisbamate presents a mixed but promising picture. In patients with

drug-resistant partial-onset seizures, Carisbamate has shown a modest but statistically

significant effect on seizure reduction in some studies, though these findings were not

consistently replicated across all trials and dose ranges. The primary safety concerns appear to

be dizziness and somnolence.

For Lennox-Gastaut Syndrome, Carisbamate is still in late-stage clinical development. The

ongoing Phase 3 trial will be crucial in determining its efficacy and safety profile in this

challenging patient population. The preliminary data on drop seizure reduction is encouraging.
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Further research is needed to fully characterize the clinical profile of Carisbamate and to

identify the patient populations most likely to benefit from this novel antiepileptic drug. The

multifaceted mechanism of action of Carisbamate may offer advantages in certain types of

epilepsy, and future studies could explore its potential in other seizure disorders.

Need Custom Synthesis?
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To cite this document: BenchChem. [Carisbamate Clinical Trial Outcomes: A Comparative
Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668445#cross-study-comparison-of-carisbamate-
clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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